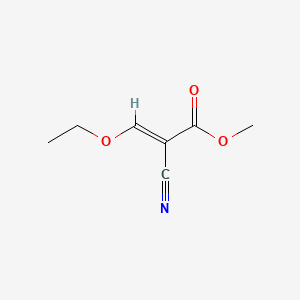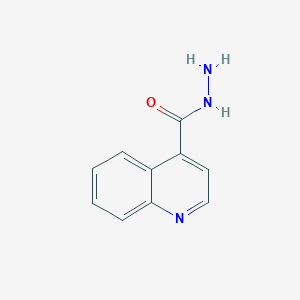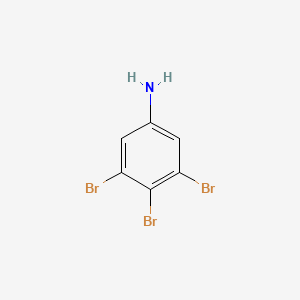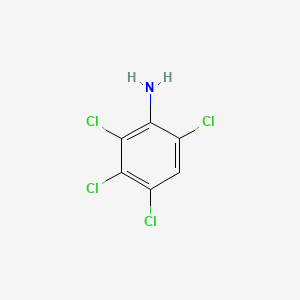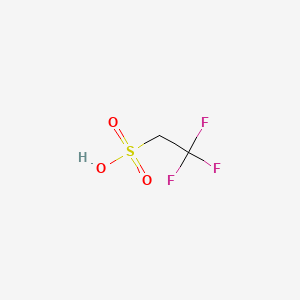
4-Bromo-5-methylbenzene-1,3-diol
Übersicht
Beschreibung
The compound "4-Bromo-5-methylbenzene-1,3-diol" is not directly mentioned in the provided papers. However, the papers discuss various brominated benzene derivatives, which can offer insights into the properties and synthesis of brominated aromatic compounds. These papers cover the synthesis and structural analysis of dibromobenzenes, bromomethylbenzenes, and other brominated aromatic compounds, which may share some chemical behavior with the compound of interest .
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve direct bromination or more complex synthetic routes. For example, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was achieved through a reaction involving 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with an overall yield of 20% . Similarly, bromination-dehydrobromination reactions were used to synthesize methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate . These methods could potentially be adapted for the synthesis of "4-Bromo-5-methylbenzene-1,3-diol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is crucial for their physical properties and reactivity. X-ray diffraction has been used to determine the structures of various dibromobenzene isomers, revealing the influence of molecular symmetry and halogen bonding on their melting points . The structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was also determined by X-ray analysis, which is a common technique for characterizing the structure of brominated aromatic compounds .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo a variety of chemical reactions. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was used as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate to afford Michael adducts . The bromination of 1,4-di-tert-butylbenzene resulted in the formation of several brominated products, demonstrating the reactivity of the benzene ring towards electrophilic bromination .
Physical and Chemical Properties Analysis
The physical properties of brominated benzene derivatives, such as melting points, are influenced by their molecular symmetry and crystal packing. The melting points of dibromobenzene isomers were found to be consistent with Carnelley's rule, which relates melting points to molecular symmetry . The chemical properties, such as reactivity towards nucleophiles, are also determined by the electronic effects of the bromine substituents and the overall molecular structure .
Wissenschaftliche Forschungsanwendungen
Synthesis Precursor
4-Bromo-5-methylbenzene-1,3-diol serves as a valuable precursor in various organic synthesis processes. For instance, 1,2-Dibromobenzenes, closely related to this compound, are crucial for reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011). Similarly, derivatives like 1,3-Di-tert-butylbenzene can be synthesized using brominated compounds as starting materials (Komen & Bickelhaupt, 1996).
Kinetic Studies and Catalysis
In kinetic studies, the reaction of 4-bromo-1-methylbenzene with sodium sulfide, catalyzed by multi-site phase-transfer catalysts, showed significant enhancement in reaction rates when sonication was applied (Abimannan, Selvaraj, & Rajendran, 2015). This suggests the potential of 4-Bromo-5-methylbenzene-1,3-diol derivatives in improving reaction efficiencies in catalytic processes.
Thermophysical Properties
The study of thermophysical properties of bromo-substituted methylbenzenes, including variants of 4-Bromo-5-methylbenzene-1,3-diol, provides insights into their vapor pressures, vaporization, fusion, and sublimation enthalpies. Such data is vital for chemical engineering applications (Verevkin et al., 2015).
Liquid-phase Oxidation
The compound has been utilized in the study of liquid-phase oxidation of methylbenzenes, leading to the formation of various oxidation products. This process is significant in organic chemistry and industrial applications (Okada & Kamiya, 1981).
Eigenschaften
IUPAC Name |
4-bromo-5-methylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJLCZSVSWEONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188031 | |
| Record name | Resorcinol, 4-bromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methylbenzene-1,3-diol | |
CAS RN |
3446-04-6 | |
| Record name | Resorcinol, 4-bromo-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorcinol, 4-bromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



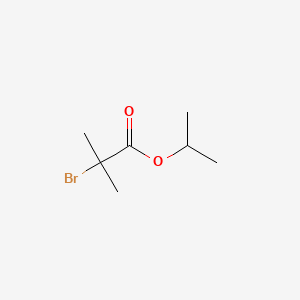
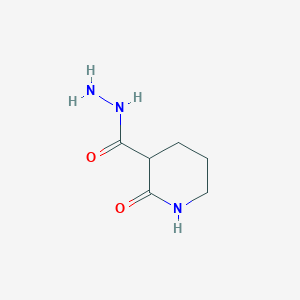
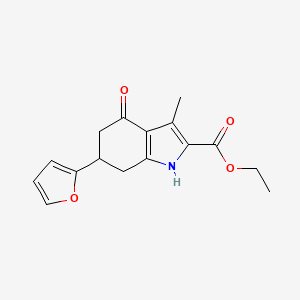
![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)
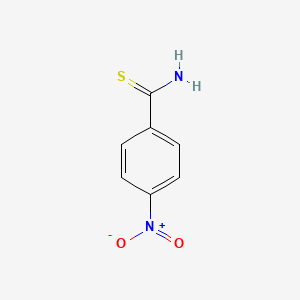
![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)
